molecular formula C28H28N2O4 B13647317 Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B13647317
M. Wt: 456.5 g/mol
InChI Key: UZTLLOMIRYFGLV-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Its structure includes a methoxycarbonyl group at the 2'-position of the biphenyl moiety, a 4-methyl substituent on the benzimidazole core, and a 2-propyl chain at the imidazole nitrogen. The biphenylmethyl group at the 1-position enhances steric bulk and influences receptor binding affinity, particularly in angiotensin II (AII) receptor antagonism . The compound is synthesized via N-alkylation of benzimidazole precursors, as exemplified by methods involving methanol reflux with sulfuric acid catalysis . Its crystallographic data and molecular conformation have been studied using X-ray diffraction and density functional theory (DFT), highlighting planar biphenyl and benzimidazole systems with minor torsional deviations .

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 3-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylate

InChI

InChI=1S/C28H28N2O4/c1-5-8-25-29-26-18(2)15-21(27(31)33-3)16-24(26)30(25)17-19-11-13-20(14-12-19)22-9-6-7-10-23(22)28(32)34-4/h6-7,9-16H,5,8,17H2,1-4H3

InChI Key

UZTLLOMIRYFGLV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C(=O)OC

Origin of Product

United States

Preparation Methods

One common method for synthesizing substituted imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole product.

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride (NaBH4) .

For example, the oxidation of the imidazole ring can lead to the formation of N-oxide derivatives, which may exhibit different chemical and biological properties compared to the parent compound.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

In biology and medicine, substituted imidazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound may be investigated for its potential as a therapeutic agent in various disease models, as well as its ability to modulate specific biological pathways.

In industry, the compound’s stability and reactivity make it suitable for use in the development of functional materials, such as catalysts and dyes for solar cells . Its versatility and utility in a number of applications highlight its importance in both academic and industrial research.

Mechanism of Action

The mechanism of action of Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate is likely to involve interactions with specific molecular targets and pathways. For instance, imidazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

The compound’s structure allows it to bind to specific sites on target proteins, potentially inhibiting or activating their function. This interaction can result in the modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved in the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and functional attributes of the target compound with analogs from the literature:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate Benzimidazole 4-methyl, 2-propyl, biphenylmethyl, 2'-methoxycarbonyl Methoxycarbonyl, biphenyl, propyl Angiotensin II receptor antagonism, Cytotoxicity
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate Benzimidazole Pyrimidinylmethyl, 7-carboxylate Pyrimidine, methoxy Structural isomer with unconfirmed activity
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzimidazole 4-fluorophenyl Fluorophenyl Antimicrobial activity
1-[(2'-Cyano-[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Benzimidazole Biphenylmethyl, 2-ethoxy, 7-carboxylate, 2'-cyano Cyano, ethoxy Intermediate in drug synthesis
4'-((2-Ethoxy-7-(methoxycarbonyl)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid Benzimidazole Biphenylmethyl, 2-ethoxy, 7-methoxycarbonyl, 2'-carboxylic acid Carboxylic acid, ethoxy Potential antihypertensive agent

Pharmacological and Functional Comparisons

  • Angiotensin II Receptor Antagonism: The target compound shares structural similarities with CI-996 (compound 18 in ), a potent AII antagonist with a 2-propyl group and biphenylmethyl substitution. Both exhibit sub-nanomolar IC₅₀ values (<1 nM) and selectivity for the AT1 receptor. However, the methoxycarbonyl group in the target compound may enhance metabolic stability compared to the tetrazole moiety in CI-996 .
  • Cytotoxicity: Bis-benzimidazole derivatives (e.g., bim-4 in ) demonstrate significant cytotoxicity against PC-3 and VERO cell lines.
  • Synthetic Accessibility : The synthesis of the target compound parallels methods for 2-(4-fluorophenyl)-1H-benzimidazole (), though its biphenylmethyl substitution requires multi-step alkylation and purification, increasing complexity compared to simpler analogs .

Stability and Bioavailability

  • The methoxycarbonyl group in the target compound reduces decarboxylation risks compared to carboxylic acid analogs (e.g., Imp. E(EP) in ), which are prone to degradation under acidic conditions .
  • 2-Propyl substitution improves chemical stability over unsubstituted pyrrole derivatives (), mitigating rapid metabolic clearance .

Biological Activity

Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate, also known by its CAS number 916332-38-2, is a complex organic compound with a molecular formula of C28H28N2O4 and a molecular weight of 456.53 g/mol. This compound belongs to the class of benzimidazole derivatives and has garnered interest due to its potential biological activities.

Physical Properties

PropertyValue
Molecular FormulaC28H28N2O4
Molecular Weight456.53 g/mol
Storage Temperature+4°C
Shipping TemperatureRoom Temperature

Research indicates that compounds similar to methyl benzimidazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some benzimidazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against bacteria and fungi, potentially through interference with microbial cell wall synthesis or disruption of metabolic pathways.
  • Anti-inflammatory Effects : Benzimidazole compounds are also being studied for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study published in ACS Omega highlighted that specific benzimidazole derivatives exhibit significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity (values typically ranging from low micromolar to nanomolar concentrations) .
  • Antimicrobial Activity : Research has shown that certain benzimidazole derivatives possess broad-spectrum antimicrobial properties. For instance, a derivative demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
  • Inflammation Models : In vivo studies have demonstrated that these compounds can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Biological Activity Table

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAnticancerLow micromolar
Related Benzimidazole DerivativeAntimicrobial0.5 - 10 µg/mL
Another Benzimidazole CompoundAnti-inflammatorySignificant reduction

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